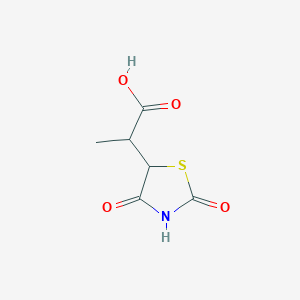
2-(2,4-ジオキソ-1,3-チアゾリジン-5-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is a heterocyclic compound that contains a thiazolidine ringThe molecular formula of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is C6H7NO4S, and it has a molecular weight of 189.19 g/mol .
科学的研究の応用
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
Thiazolidinediones, the class of compounds to which it belongs, are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties .
Cellular Effects
Some thiazolidinedione derivatives have been reported to exhibit antioxidant activity, suggesting that they may influence cellular processes related to oxidative stress .
Molecular Mechanism
Thiazolidinediones are known to exert their biological effects through various mechanisms, including the stimulation of the PPARγ receptor and inhibition of the cytoplasmic Mur ligase enzyme .
Metabolic Pathways
Thiazolidinediones are known to interact with various enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid typically involves the reaction of thiazolidine-2,4-dione with an appropriate acylating agent. One common method is the reaction of thiazolidine-2,4-dione with propanoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidine ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Functionalized thiazolidine compounds
作用機序
The mechanism of action of 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain oxidoreductases, thereby reducing oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetic acid
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)butanoic acid
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)pentanoic acid
Uniqueness
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)propanoic acid is unique due to its specific propanoic acid moiety, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-2(5(9)10)3-4(8)7-6(11)12-3/h2-3H,1H3,(H,9,10)(H,7,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHFVHRLIRLOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=O)S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
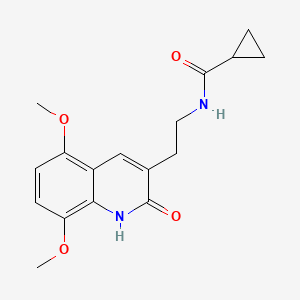
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2454817.png)
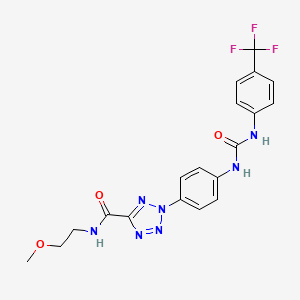
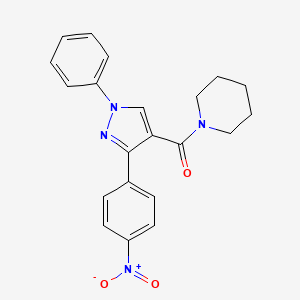

![ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454823.png)

![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)
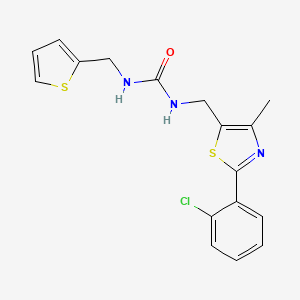
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454833.png)
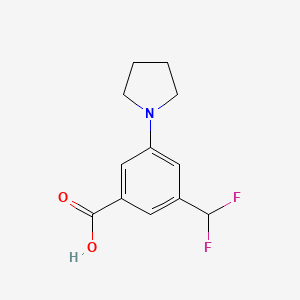
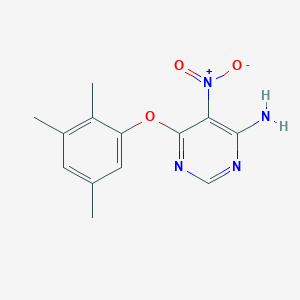
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2454836.png)
